molecular formula C14H17N3OS B14134611 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 69198-38-5

5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14134611
CAS No.: 69198-38-5
M. Wt: 275.37 g/mol
InChI Key: VKKIWHZSBPLNSD-UHFFFAOYSA-N
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Description

5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxybenzyl group and a prop-2-en-1-yl group attached to the triazole ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and a suitable base.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using allyl bromide and a base.

    Introduction of the Thiol Group: The thiol group can be introduced through a thiolation reaction using thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group.

    Substitution: The ethoxybenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biology, this compound can be used as a probe to study the interactions of triazole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, triazole derivatives are known for their antifungal and antimicrobial properties. This compound may be investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways in pathogens.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The ethoxybenzyl and prop-2-en-1-yl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethoxybenzyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-amine

Uniqueness

5-(4-ethoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its ethoxybenzyl and prop-2-en-1-yl groups, which confer specific chemical and biological properties. These groups may enhance its solubility, stability, and binding affinity compared to similar compounds.

Properties

CAS No.

69198-38-5

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H17N3OS/c1-3-9-17-13(15-16-14(17)19)10-11-5-7-12(8-6-11)18-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,16,19)

InChI Key

VKKIWHZSBPLNSD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NNC(=S)N2CC=C

Origin of Product

United States

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